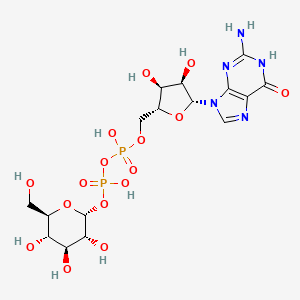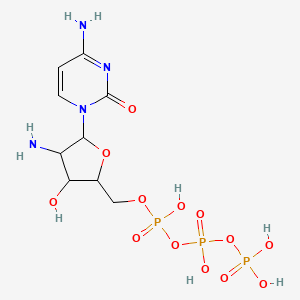
3'-o-Amino-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Amino-2’-deoxycytidine typically involves the protection of the 5’-hydroxy group of a 2’-deoxyribonucleoside, followed by the conversion of the 3’-hydroxy group into an amino group. This is achieved through a series of steps involving the use of N-hydroxyphthalimide and Mitsunobu conditions . The final product is obtained by deprotecting the 5’-hydroxy group and triphosphorylating it .
Industrial Production Methods
Industrial production methods for 3’-O-Amino-2’-deoxycytidine involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3’-O-Amino-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino group, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form deoxycytidine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of 3’-O-Amino-2’-deoxycytidine.
Reduction: Deoxycytidine derivatives.
Substitution: Various substituted nucleosides depending on the reagent used.
Scientific Research Applications
3’-O-Amino-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acids and other nucleoside analogues.
Biology: Employed in studies related to DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel antiviral drugs and in research focused on genetic disorders.
Mechanism of Action
The mechanism of action of 3’-O-Amino-2’-deoxycytidine involves its incorporation into DNA, where it interferes with DNA replication and repair processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . The compound targets enzymes involved in DNA synthesis, such as DNA polymerases and deoxycytidine kinase .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: A natural nucleoside involved in DNA synthesis.
5-Aza-2’-deoxycytidine: An analogue used as a hypomethylating agent in cancer therapy.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer agent that induces apoptosis by incorporating into DNA.
Uniqueness
3’-O-Amino-2’-deoxycytidine is unique due to its amino group at the 3’ position, which allows for specific interactions with enzymes and other biomolecules. This modification enhances its antiviral and anticancer properties compared to other nucleoside analogues .
Properties
Molecular Formula |
C9H14N4O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-amino-1-[4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O4/c10-7-1-2-13(9(15)12-7)8-3-5(17-11)6(4-14)16-8/h1-2,5-6,8,14H,3-4,11H2,(H2,10,12,15) |
InChI Key |
OMLLESFFAQVGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)



![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)






![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)
![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
